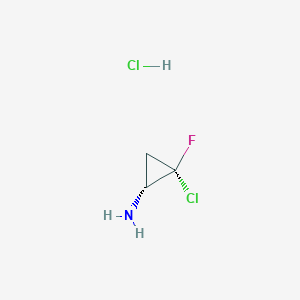
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride is a chemical compound with the molecular formula C3H6Cl2FN It is a cyclopropane derivative that contains both chlorine and fluorine atoms attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride typically involves the reaction of cyclopropane derivatives with appropriate halogenating agents. One common method involves the use of chlorine and fluorine sources in the presence of a suitable catalyst to achieve the desired substitution on the cyclopropane ring. The reaction conditions often include controlled temperatures and pressures to ensure the selective formation of the cis isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogenating agents. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The cyclopropane ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Wissenschaftliche Forschungsanwendungen
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-2-Chlorocyclopropanamine hydrochloride
- cis-2-Fluorocyclopropanamine hydrochloride
- trans-2-Chloro-2-fluorocyclopropanamine hydrochloride
Uniqueness
trans-2-Chloro-2-fluorocyclopropaneamine hydrochloride is unique due to the presence of both chlorine and fluorine atoms in the cis configuration on the cyclopropane ring. This specific arrangement can result in distinct chemical and physical properties compared to its analogs, making it valuable for certain applications in research and industry.
Eigenschaften
CAS-Nummer |
130340-10-2 |
|---|---|
Molekularformel |
C3H6Cl2FN |
Molekulargewicht |
145.99 g/mol |
IUPAC-Name |
2-chloro-2-fluorocyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C3H5ClFN.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H |
InChI-Schlüssel |
XDEVHCMEAGTKEJ-UHFFFAOYSA-N |
SMILES |
C1C(C1(F)Cl)N.Cl |
Kanonische SMILES |
C1C(C1(F)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)









